molecular formula C22H21F3N4O2 B11464730 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide

Cat. No.: B11464730
M. Wt: 430.4 g/mol
InChI Key: MDXULLQKIQULMN-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Cyclohexyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide moiety, which can be achieved through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide
  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(fluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide

Uniqueness

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)21(28-19(30)16-10-7-13-26-14-16)20(31)29(17-11-5-2-6-12-17)18(27-21)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,28,30)

InChI Key

MDXULLQKIQULMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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